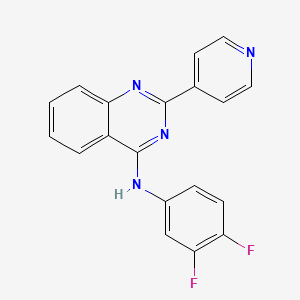

MP-A08

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

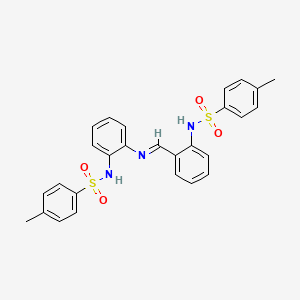

MP-A08 is a sulfonamide that consists of two moieties of 4-methyl-N-phenylbenzenesulfonamide connected to each other at position 2 by an aldimine linker. It is a ATP-competitive inhibitor of sphingosine kinase that targets both SK1 and SK2 (Ki values of 27 muM and 6.9 muM, respectively) and exhibits anti-cancer properties. It has a role as an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is a sulfonamide, a member of toluenes and an aldimine.

Wissenschaftliche Forschungsanwendungen

Behandlung der Akuten Myeloischen Leukämie (AML)

MP-A08 ist ein neuartiger Sphingosin-Kinase-1 (SPHK1)-Inhibitor mit Aktivität gegen akute myeloische Leukämie (AML) {svg_1}. Es wurde gezeigt, dass er die physikalisch-chemischen Herausforderungen von this compound überwindet und seine effektive Verabreichung für eine verbesserte Wirksamkeit und ein längeres Überleben von Mäusen ermöglicht, die in präklinischen Modellen mit humaner AML transplantiert wurden {svg_2}. Die Kombination von this compound-beladenen Liposomen mit sowohl der Standard-Chemotherapie Cytarabin als auch der gezielten Therapie Venetoclax gegen humane AML-Zelllinien hat signifikant synergistische Effekte gezeigt {svg_3}.

Liposomen-basiertes Verabreichungssystem

Ein rational entwickeltes liposomenbasiertes Verkapselungs- und Verabreichungssystem hat sich als in der Lage erwiesen, die physikalisch-chemischen Herausforderungen von this compound zu überwinden {svg_4}. Dieses System erhöht die Potenz von this compound gegen AML-Zellen {svg_5}. This compound-Liposomen erhöhten die Wirksamkeit von this compound gegen AML-Zellen von Patienten (>140-fach) und verlängerten das Gesamtüberleben von Mäusen mit humaner AML-Krankheit signifikant {svg_6}.

Kombinationstherapie mit Cytarabin

Cytarabin (über den Dosisbereich von 0,1–0,5 µM) in Kombination mit this compound-Liposomen zeigte signifikant synergistische Effekte (wie durch den Chou-Talalay-Kombinationsindex bestätigt) gegen die chemosensibilisierten humanen AML-Zelllinien MV4-11 und OCI-AML3 {svg_7}.

Kombinationstherapie mit Venetoclax

Venetoclax (über den Dosisbereich von 0,5–250 nM) in Kombination mit this compound-Liposomen zeigte signifikant synergistische Effekte gegen die chemosensibilisierten humanen AML-Zelllinien, insbesondere in Venetoclax-resistenten humanen AML-Zellen {svg_8}.

Inhibition von MCL-1 durch SPHK1

Die starke synergistische Wirkung der Kombinationstherapien ist auf mehrere Wirkmechanismen zurückzuführen, d. h. die Inhibition von MCL-1 durch SPHK1-Inhibition, die zu einer Ceramid-Anhäufung, Aktivierung der Proteinkinase R, ATF4-Aufwärtsregulation und NOXA-Aktivierung führt, was letztendlich zum Abbau von MCL-1 führt {svg_9}.

Behandlung von Lungenadenokarzinom

This compound ist ein hochspezifischer ATP-kompetitiver Inhibitor, der sowohl SK1 als auch SK2 inhibiert {svg_10}. Es blockiert die proliferationsfördernde Signalgebung, induziert Apoptose auf SK-abhängige Weise und unterdrückt das Wachstum von humanem Lungenadenokarzinom in einem Maus-Xenograft-Modell sowohl durch Induktion von Tumor-Apoptose als auch durch Inhibition der Angiogenese {svg_11}.

Wirkmechanismus

Target of Action

The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .

Mode of Action

This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .

Biochemical Pathways

The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .

Pharmacokinetics

The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .

Result of Action

The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments

Biochemische Analyse

Biochemical Properties

MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . This compound interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, this compound prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that this compound maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, this compound alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for this compound’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .

Eigenschaften

IUPAC Name |

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBNMYJUMAXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MP-A08 functions as an ATP-competitive inhibitor of SPHK1, a key enzyme involved in the sphingolipid metabolism pathway. [, ] By inhibiting SPHK1, this compound disrupts the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine 1-phosphate. This shift towards ceramide accumulation triggers apoptosis, effectively killing AML cells. [, ] Additionally, this compound has been shown to inhibit tumor angiogenesis, further contributing to its anti-cancer properties. []

A: Research indicates that this compound loaded liposomes exhibit synergistic effects when combined with both standard chemotherapy agents like cytarabine and targeted therapies like venetoclax. [] This synergistic activity is particularly noteworthy in chemoresistant AML cell lines, highlighting this compound’s potential to overcome drug resistance. [] The combined effect arises from multiple mechanisms, including the inhibition of MCL-1 (an anti-apoptotic protein), ceramide accumulation, and activation of pro-apoptotic pathways. []

A: this compound faces challenges regarding its "drug-like properties," such as solubility and bioavailability. [] Encapsulating this compound within liposomes significantly improves its delivery and efficacy. [] This is attributed to enhanced specificity, bioaccessibility, and targeted delivery to the bone marrow, as observed in pharmacokinetic and biodistribution studies. [] The liposomal delivery system effectively addresses the inherent limitations of this compound, paving the way for its clinical translation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)